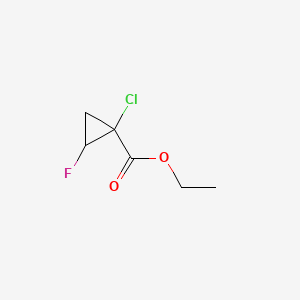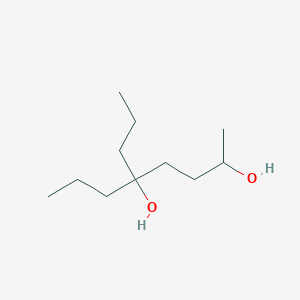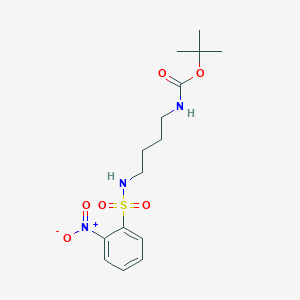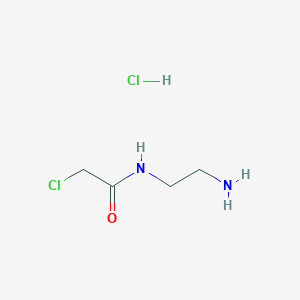
Ethyl 1-chloro-2-fluorocyclopropanecarboxylate, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-chloro-2-fluorocyclopropanecarboxylate, also known as ethyl chloroformate, is an organic compound that is used as a reagent in organic synthesis and as a chemical intermediate in the synthesis of pharmaceuticals and other compounds. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. Ethyl chloroformate has a variety of applications in the laboratory, including the synthesis of new compounds, and in the industrial production of pharmaceuticals, fragrances, and other chemicals.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for Ethyl 1-chloro-2-fluorocyclopropanecarboxylate involves the reaction of ethyl cyclopropanecarboxylate with chlorine and fluorine in the presence of a catalyst.
Starting Materials
Ethyl cyclopropanecarboxylate, Chlorine, Fluorine, Catalyst
Reaction
Step 1: Ethyl cyclopropanecarboxylate is reacted with chlorine in the presence of a catalyst to form ethyl 1-chlorocyclopropanecarboxylate., Step 2: Ethyl 1-chlorocyclopropanecarboxylate is then reacted with fluorine in the presence of a catalyst to form Ethyl 1-chloro-2-fluorocyclopropanecarboxylate., Step 3: The final product is purified and isolated through distillation or chromatography.
Mecanismo De Acción
The mechanism of action of Ethyl 1-chloro-2-fluorocyclopropanecarboxylate, 98% 1-chloro-2-fluorocyclopropanecarboxylate is not fully understood. However, it is believed that the compound acts as an electrophile in organic reactions, attacking the electron-rich sites of other molecules and forming covalent bonds with them. This allows the compound to be used in a variety of synthetic reactions, including the synthesis of new compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Ethyl 1-chloro-2-fluorocyclopropanecarboxylate, 98% 1-chloro-2-fluorocyclopropanecarboxylate are not fully understood. However, it is believed that the compound may have some effects on the central nervous system, as well as on the cardiovascular system. In addition, it is believed that the compound may have some effects on the gastrointestinal system, as well as on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 1-chloro-2-fluorocyclopropanecarboxylate, 98% 1-chloro-2-fluorocyclopropanecarboxylate in laboratory experiments include its low cost, its high reactivity, and its low toxicity. Its reactivity makes it useful in a variety of synthetic reactions, and its low toxicity makes it safe to use in the laboratory. However, there are some limitations to its use in laboratory experiments. For example, it is not suitable for use in reactions involving the synthesis of peptides or proteins, as it can react with the amino acids in these molecules.
Direcciones Futuras
For the use of Ethyl 1-chloro-2-fluorocyclopropanecarboxylate, 98% 1-chloro-2-fluorocyclopropanecarboxylate include its use in the synthesis of peptides and proteins, as well as in the synthesis of fluorescent dyes and other compounds used in biological research. In addition, it may be used in the synthesis of new compounds, such as pharmaceuticals and fragrances. Furthermore, it may be used in the synthesis of compounds for use in the treatment of diseases, such as cancer and HIV/AIDS. Finally, it may be used in the synthesis of compounds for use in the development of new materials, such as nanomaterials.
Aplicaciones Científicas De Investigación
Ethyl 1-chloro-2-fluorocyclopropanecarboxylate is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a wide range of compounds, including pharmaceuticals, fragrances, and other chemicals. It is also used in the synthesis of peptides, carbohydrates, and other organic compounds. In addition, it is used in the synthesis of peptide-based drugs, as well as in the synthesis of fluorescent dyes and other compounds used in biological research.
Propiedades
IUPAC Name |
ethyl 1-chloro-2-fluorocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFO2/c1-2-10-5(9)6(7)3-4(6)8/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTCSZDTGZFFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-chloro-2-fluorocyclopropanecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)






![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride](/img/structure/B6291786.png)
![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)
